molecular formula C20H38O2 B091740 Vinyl stearate CAS No. 111-63-7

Vinyl stearate

Cat. No. B091740
CAS RN: 111-63-7
M. Wt: 310.5 g/mol
InChI Key: AFSIMBWBBOJPJG-UHFFFAOYSA-N
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Description

Vinyl stearate is a compound that has been studied for its unique crystalline transitions and mechanical properties. It exhibits polymorphic behavior with different crystalline modifications, which can be influenced by thermal history and the nature of the solvent used for crystallization . The compound has been used in various studies, including the polymerization of monolayers and multilayers, indicating its potential in material science applications .

Synthesis Analysis

The synthesis of vinyl stearate and its derivatives has been explored in several studies. For instance, vinyl 12-hydroxystearate was prepared from 12-hydroxystearic acid using a vinyl interchange procedure with vinyl acetate, followed by treatment with activated alumina to obtain the desired product . Additionally, higher fatty acid starch esters using vinyl stearate as a reactant have been synthesized, demonstrating the versatility of vinyl stearate in producing a range of esterified products .

Molecular Structure Analysis

Vinyl stearate's molecular structure has been analyzed through various techniques such as X-ray diffraction and infrared spectroscopy. These studies have revealed that vinyl stearate can exist in multiple crystalline forms, including hexagonal, monoclinic M, and monoclinic O forms . The molecular packing and structure are critical in determining the material's properties and its behavior during polymerization .

Chemical Reactions Analysis

Chemical reactions involving vinyl stearate, such as its polymerization, have been extensively studied. Oriented monolayers of vinyl stearate have been photolytically polymerized using UV radiation, with the reaction kinetics characterized by surface pressure and potential measurements, as well as infrared internal reflectance spectra . Solid-state polymerization of vinyl stearate multilayers has also been achieved through exposure to gamma radiation, with the reaction favoring higher irradiation temperatures and doses .

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl stearate are closely linked to its crystalline state. Dynamic shear compliance measurements have shown that vinyl stearate can undergo a reversible transition at specific temperatures, affecting its mechanical resonance dispersion . The density-temperature curves and mechanical spectroscopy provide insights into the material's state and its transitions between different crystalline forms . These properties are essential for understanding the material's behavior in various applications, including polymer synthesis and material engineering .

Scientific Research Applications

1. Synthesis of Higher Fatty Acid Starch Esters

  • Application Summary: Vinyl stearate is used as a reactant in the synthesis of long-chain fatty esters of corn starch (starch stearate) with a broad range in degree of substitution (DS = 0.24-2.96). The fatty esters were prepared by reacting the starch with vinyl stearate in the presence of basic catalysts (Na (2)HPO (4), K (2)CO (3), and Na acetate) in DMSO at 110 degrees C .
  • Methods of Application: The yellowish products were characterized by (1)H-, (13)C-NMR and FTIR. The DS of the products is a function of the carbon number of the fatty acid chain, vinyl ester to starch ratio and the type of catalyst .
  • Results: When performing the reactions using Na (2)HPO (4) as the catalyst, the DS for the starch laurate compounds is higher than for the corresponding starch stearates. For low vinyl ester to starch ratios, an increase in the vinyl ester concentration leads to higher product DS values. At higher ratios, the DS decreases, presumably due to a reduction of the polarity of the reaction medium .

2. XPS Reference Core Level and Energy Loss Spectra

  • Application Summary: Vinyl stearate is used in the study of reference spectra database of polymers, including survey and core level spectra, but also energy loss spectra of the main elements .
  • Methods of Application: XPS measurements of poly (vinyl stearate) were recorded with a SSX-100 spectrometer in standardized experimental conditions. The analyzed region was exposed to x-rays for a very short time, around 2 min for sample position adjustment prior to measurements .
  • Results: To compensate for charging effects, the largest C 1s component was adjusted to 285.00 eV. A least square fitting routine with mixed Gaussian/Lorentzian for the components and a Shirley background was used .

3. Synthesis of N-stearoyl and N-palmitoylethanolamine

  • Application Summary: Vinyl stearate is used in the synthesis of N-stearoyl and N-palmitoylethanolamine. These compounds interact with cannabinoid receptors and have anorexic and neuroprotective effects .
  • Methods of Application: The synthesis involves reacting fatty acid vinyl esters with ethanolamine. The reaction is performed at mild temperatures with an excess amount of ethanolamine, which acts as both reactant and solvent. The volatile acetaldehyde by-product is easily removed, leading to an irreversible reaction .

4. Surface Modification of Layered Double Hydroxides

  • Application Summary: Vinyl stearate is used in the surface modification of nano-structured layered double hydroxides (LDHs). The modified LDHs are then doped with transition metal cations (Mn2+, Co2+, Cu2+, Zn2+) and investigated for their hydrophobicity and compatibility in LDHs/ethylene vinyl acetate (EVA) composites .
  • Methods of Application: The LDHs are slightly surface-modified with stearate and then doped with transition metal cations. The effects of these transition metals on the hydrophobicity of the LDHs and the compatibility of the LDHs/EVA composites are then studied .
  • Results: The study provides insights into the effects of transition metals on the properties of LDHs and their composites, which can be useful in various applications, including materials science and engineering .

Safety And Hazards

Vinyl stearate is combustible . It is recommended to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for Vinyl stearate are not mentioned in the search results, it is known that Vinyl stearate is used for R&D purposes . It is also used as a plasticizer (copolymerizer) and lubricant .

properties

IUPAC Name

ethenyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSIMBWBBOJPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-95-6
Record name Poly(vinyl stearate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20861736
Record name Octadecanoic acid, ethenyl ester
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Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl stearate

CAS RN

111-63-7
Record name Vinyl stearate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl stearate
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Record name Vinyl stearate
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Record name Vinyl stearate
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Record name Octadecanoic acid, ethenyl ester
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Record name Octadecanoic acid, ethenyl ester
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Record name Vinyl stearate
Source European Chemicals Agency (ECHA)
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Record name VINYL STEARATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

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